4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro-substituted phenyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and salicylic acid.
Reaction: The 3-chloro-2-methylphenol undergoes a Friedel-Crafts acylation reaction with salicylic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 4-(2-methylphenyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted hydroxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Binding Interactions: The hydroxy and chloro groups may facilitate binding interactions with target molecules, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-2-hydroxybenzoic acid: Similar structure but lacks the methyl group.
4-(2-Methylphenyl)-2-hydroxybenzoic acid: Similar structure but lacks the chloro group.
4-(3-Methylphenyl)-2-hydroxybenzoic acid: Similar structure but lacks the chloro group.
Uniqueness
4-(3-Chloro-2-methylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGNSFBTBAFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690264 |
Source
|
Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-22-4 |
Source
|
Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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